Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide

Description

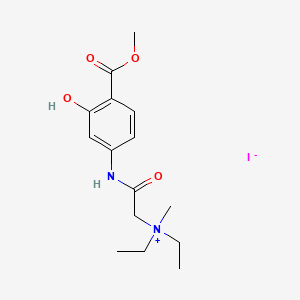

Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide is a quaternary ammonium compound with the molecular formula C₁₅H₂₃N₂O₄⁺I⁻ (molecular weight: 422.25 g/mol). Its structure features a salicylate backbone substituted with a diethylamino-acetylamino group at the 4-position and a methoxycarbonyl group at the 2-position, with the diethylamino moiety quaternized as a methiodide salt. This modification enhances its polarity and aqueous solubility compared to tertiary amine analogs .

Key physicochemical data include predicted collision cross-section (CCS) values for various adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 296.17305 | 167.1 |

| [M+Na]+ | 318.15499 | 177.5 |

| [M+NH₄]+ | 313.19959 | 173.3 |

| [M-H]- | 294.15849 | 169.2 |

These values suggest moderate molecular size and polarity, critical for applications in chromatography or mass spectrometry-based analyses.

Properties

CAS No. |

13087-46-2 |

|---|---|

Molecular Formula |

C15H23IN2O4 |

Molecular Weight |

422.26 g/mol |

IUPAC Name |

diethyl-[2-(3-hydroxy-4-methoxycarbonylanilino)-2-oxoethyl]-methylazanium;iodide |

InChI |

InChI=1S/C15H22N2O4.HI/c1-5-17(3,6-2)10-14(19)16-11-7-8-12(13(18)9-11)15(20)21-4;/h7-9H,5-6,10H2,1-4H3,(H-,16,18,19,20);1H |

InChI Key |

HDVHRPXDCVFXGL-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](C)(CC)CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide typically involves a multi-step process. The initial step often includes the esterification of salicylic acid to form methyl salicylate. This is followed by the introduction of the diethylaminoacetylamino group through a series of reactions involving acylation and amination. The final step involves the methylation of the compound to form the methiodide salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into its corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted esters.

Scientific Research Applications

Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of pain and inflammation.

Industry: It is used in the formulation of various industrial products, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(diethylamino)acetylamino)salicylate, methiodide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes, leading to a reduction in the production of pro-inflammatory mediators. This is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmaceutical Impurities and Analogs

Several structurally related compounds are listed as impurities in pharmaceutical standards (), providing insights into key structural variations:

| Compound Name (CAS) | Molecular Formula | Key Substituents | Differences vs. Target Compound |

|---|---|---|---|

| Imp. B (4093-31-6) | C₁₁H₁₁ClNO₄ | 5-Cl, 2-OCH₃, 4-acetylamino | Lacks diethylamino and methiodide groups |

| Imp. D (4093-29-2) | C₁₁H₁₂NO₄ | 2-OCH₃, 4-acetylamino | No halogen, diethylamino, or methiodide |

| Methyl 4-acetamido-2-hydroxybenzoate (4093-28-1) | C₁₀H₁₁NO₄ | 2-OH, 4-acetylamino | Hydroxyl instead of methoxy; tertiary amine absent |

- Impact of Substituents: The 5-chloro group in Imp. The methiodide quaternary ammonium in the target compound enhances water solubility and stability compared to tertiary amines (e.g., Imp. D) . Replacing the 2-methoxy group with a hydroxyl (as in Methyl 4-acetamido-2-hydroxybenzoate) reduces steric hindrance but increases hydrogen-bonding capacity .

Pesticide Methyl Esters

Compounds like metsulfuron methyl ester () share the methyl ester motif but differ significantly in core structure:

- Triazine/sulfonyl groups in pesticides confer herbicidal activity via acetolactate synthase inhibition.

- The target compound lacks these functional groups, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals) .

Diethylamino-Containing Compounds

4-[2-(Diethylamino)ethoxy]-2-pyrimidinamine () shares the diethylamino group but attaches it to a pyrimidine ring. This difference highlights:

- Electronic Effects: The pyrimidine ring’s aromaticity vs.

- Spatial Arrangement: The ethoxy linker in the pyrimidine compound may enhance membrane permeability compared to the acetylated amino group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.